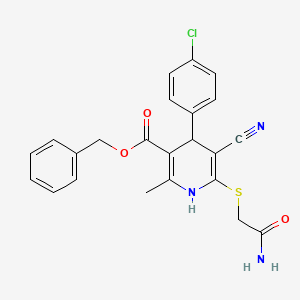

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

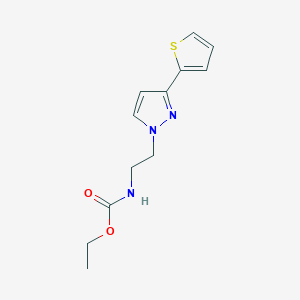

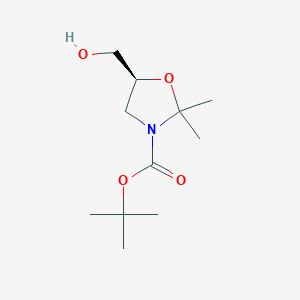

“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Aplicaciones Científicas De Investigación

1. Selective 5-HT7 Receptor Ligands Design

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been identified as a strategy for designing selective 5-HT7 receptor ligands. This approach is applied in the treatment of complex diseases, and specific compounds have shown antidepressant-like and pro-cognitive properties in vivo tests (Canale et al., 2016).

2. Anti-Acetylcholinesterase Activity

Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity. Alterations in the benzamide nitrogen atom significantly enhance this activity, demonstrating the importance of the basic quality of the nitrogen atom in piperidine for increased activity (Sugimoto et al., 1990).

3. Synthesis of Piperidine Derivatives

Piperidine-4-carboxylic acid and related compounds serve as starting materials for synthesizing various piperidine derivatives, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).

4. Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone scaffolds and piperidine rings, key elements in medicinal chemistry, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. This includes studies on the structure-activity relationship of these compounds (Karaman et al., 2016).

5. Cytotoxic and Anticancer Agents

1-Aryl-5-diethylamino-1-penten-3-one hydrochlorides and related compounds have been synthesized and shown significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential as novel classes of cytotoxic agents (Dimmock et al., 1998).

6. Synthesis and Antimicrobial Activities

The synthesis of compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been explored, demonstrating moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

7. Antibacterial Potentials of Piperidine Derivatives

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds are moderate inhibitors with a particular activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Propiedades

IUPAC Name |

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSENBAMRZLHXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2412656.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)

![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)